molecular formula C19H19ClFN3O3 B2717937 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941963-71-9

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2717937
CAS No.: 941963-71-9
M. Wt: 391.83
InChI Key: WZMNAOUCBSHCRX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Functionalization: Introduction of the 5-chloro-2-methoxyphenyl and 4-fluorophenyl groups can be done through nucleophilic substitution reactions.

    Acylation: The final step often involves the acylation of the piperazine derivative to introduce the oxoacetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxoacetamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
  • N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the 5-chloro-2-methoxyphenyl group, in particular, may influence its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3/c1-27-17-7-2-13(20)12-16(17)22-18(25)19(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h2-7,12H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNAOUCBSHCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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